
1,3-Dimethoxy-2-(1-methoxyvinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is an organic compound with the molecular formula C11H14O3. It is a derivative of benzene, characterized by the presence of two methoxy groups and a methoxyvinyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene typically involves the methoxylation of a suitable benzene derivative. One common method is the reaction of 1,3-dimethoxybenzene with methoxyvinyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethoxy-2-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxyvinyl group to an ethyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-2-(1-methoxyvinyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene involves its interaction with various molecular targets. The methoxy groups and the methoxyvinyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxybenzene: Lacks the methoxyvinyl group, making it less reactive in certain chemical reactions.
1,2-Dimethoxybenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
1,4-Dimethoxybenzene: Another isomer with distinct reactivity due to the different positions of the methoxy groups.
Uniqueness
1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is unique due to the presence of the methoxyvinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1,3-dimethoxy-2-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C11H14O3/c1-8(12-2)11-9(13-3)6-5-7-10(11)14-4/h5-7H,1H2,2-4H3 |
Clave InChI |
VBPSADCZTIEOJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxaspiro[2.5]octan-7-amine hydrochloride](/img/structure/B13658474.png)
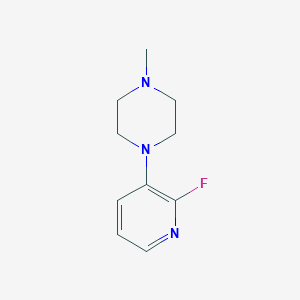
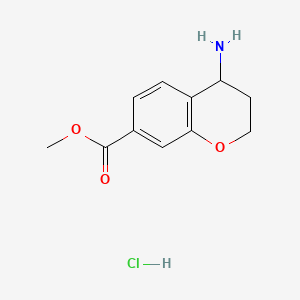
![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)

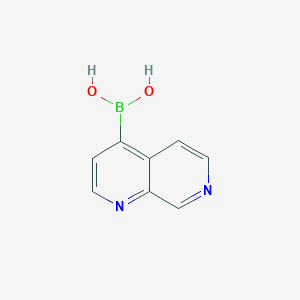
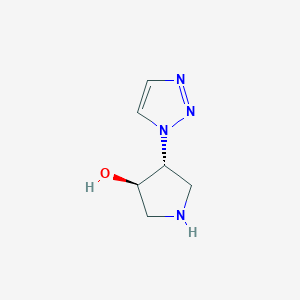
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658519.png)
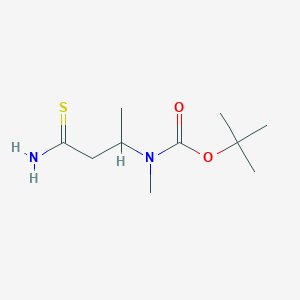
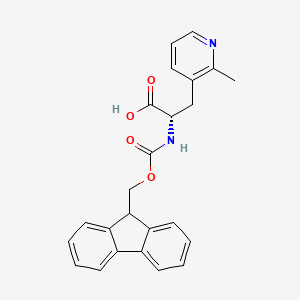
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13658539.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13658543.png)
